Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate
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Overview
Description
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate is an organic compound with the molecular formula C28H34O10. It is characterized by its complex structure, which includes multiple ester and ether groups. This compound is often used in organic synthesis and serves as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-[2-(benzoyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield hexanedioic acid and 2-[2-(benzoyloxy)ethoxy]ethanol.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Hydrolysis: Hexanedioic acid and 2-[2-(benzoyloxy)ethoxy]ethanol.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate involves its interaction with various molecular targets. The ester and ether groups in the compound can undergo hydrolysis or other chemical transformations, leading to the release of active intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(benzoyloxy)ethyl] terephthalate
- Bis[2-(benzoyloxy)ethyl] adipate
- Bis[2-(benzoyloxy)ethyl] succinate
Uniqueness
Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate is unique due to its specific combination of ester and ether groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
924895-09-0 |
---|---|
Molecular Formula |
C28H34O10 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
bis[2-(2-benzoyloxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C28H34O10/c29-25(35-19-15-33-17-21-37-27(31)23-9-3-1-4-10-23)13-7-8-14-26(30)36-20-16-34-18-22-38-28(32)24-11-5-2-6-12-24/h1-6,9-12H,7-8,13-22H2 |
InChI Key |
CPMBRASDCSFTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOC(=O)CCCCC(=O)OCCOCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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